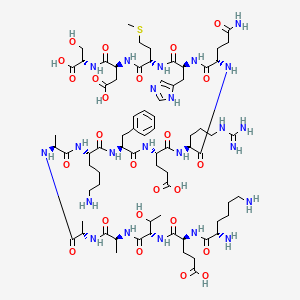

H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH

Description

H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH is an oligopeptide derived from pancreatic ribonuclease A (RNase A). It consists of 15 amino acid residues: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser . This peptide is known for its ability to improve the solubility of proteins it is attached to and is commonly used in protein purification and detection .

Properties

Molecular Formula |

C₇₃H₁₁₇N₂₃O₂₅S |

|---|---|

Molecular Weight |

1748.91 |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |

SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |

sequence |

One Letter Code: KETAAAKFERQHMDS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.

Cleavage: Removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the this compound is often produced using recombinant DNA technology. The gene encoding the this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which can be purified using affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with free thiol groups.

Substitution: Modified peptide with altered amino acid sequence.

Scientific Research Applications

The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH has numerous applications in scientific research:

Protein Purification: The peptide can be fused to target proteins, allowing for easy purification using affinity chromatography.

Protein Detection: The this compound can be detected using specific antibodies, making it useful in Western blotting and immunoprecipitation.

Protein-Protein Interactions: The peptide can be used to study protein-protein interactions by serving as a binding partner in pull-down assays.

Drug Delivery: The peptide can be conjugated to therapeutic proteins to enhance their solubility and stability.

Mechanism of Action

The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH exerts its effects primarily through its ability to bind to the S-protein, a fragment of RNase A. This binding reconstitutes the ribonucleolytic activity of RNase A, allowing for the detection and quantification of the peptide . The peptide’s abundance of charged and polar residues improves the solubility of proteins it is attached to, facilitating their purification and detection .

Comparison with Similar Compounds

Similar Compounds

His-tag: A polyhistidine tag used for protein purification.

GST-tag: A glutathione S-transferase tag used for protein purification and detection.

FLAG-tag: A short peptide tag used for protein detection and purification.

Uniqueness

The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH is unique in its ability to reconstitute the ribonucleolytic activity of RNase A, a feature not shared by other tags like His-tag or GST-tag . Additionally, the this compound’s small size and minimal impact on protein function make it an attractive choice for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.